

Cross-validation of 11-Ketofistularin 3's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: 11-Ketofistularin 3

Cat. No.: B124391

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A Comprehensive Analysis of the Anti-Inflammatory and Anti-Cancer Activities of **11-Ketofistularin 3** Compared to Other Marine-Derived Bioactive Compounds.

This guide provides a detailed comparison of the biological activities of **11-Ketofistularin 3**, a brominated tyrosine derivative isolated from marine sponges, with other notable marine natural products. The focus is on its anti-inflammatory and anti-cancer properties, with supporting experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived compounds.

Comparative Analysis of Bioactive Marine Compounds

The therapeutic potential of **11-Ketofistularin 3** is best understood in the context of other marine-derived compounds. The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of **11-Ketofistularin 3**'s parent compound, Fistularin-3, and other selected marine natural products. Data for **11-Ketofistularin 3** is inferred from studies on closely related fistularin compounds due to the limited specific data on this particular derivative.

Table 1: Comparative Anti-Inflammatory Activity of Marine Compounds

Compound	Target	Assay System	IC50 Value
Fistularin-3 & Derivatives	NO, PGE2, TNF- α , IL-1 β , IL-6 Production	LPS/IFN- γ stimulated Caco-2/THP-1 co-culture	Potent Inhibition[1]
Agelasine F	Cbl-b Ubiquitin Ligase	In vitro enzyme assay	18-35 μ M[2]
Debromohymenialdisine	Pro-inflammatory Cytokines (IL-6, IL-1 β , PGE2, TNF- α)	LPS-stimulated Caco-2/THP-1 co-culture	1-5 μ M[3]
Majusculamide C	Not Specified	Not Specified	Not Specified

Table 2: Comparative Anti-Cancer Activity of Marine Compounds

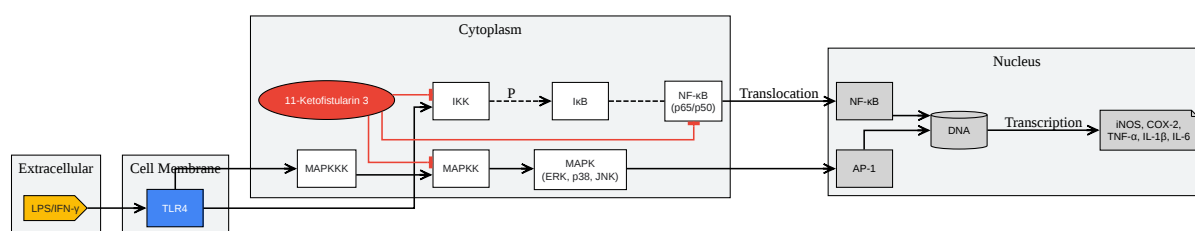
Compound	Cell Line	Assay	IC50 Value
Fistularin-3	Jurkat (T-cell leukemia)	MTT Assay	7.39 μ M[4][5]
U937 (Histiocytic lymphoma)	MTT Assay	8.10 μ M[4][5]	
Agelasine B	MCF-7 (Breast cancer)	Cell Viability Assay	2.99 μ M[6]
SKBr3 (Breast cancer)	Cell Viability Assay	3.22 μ M[6]	
PC-3 (Prostate cancer)	Cell Viability Assay	6.86 μ M[6]	
Debromohymenialdisine	Chk2 Inhibition	In vitro kinase assay	5.56 - 46.20 nM[7]
MCF-7 (Breast cancer)	Growth Inhibition	6.6 - 24.9 μ M[7]	
Majusculamide C	Various Cancer Cell Lines	Cytotoxicity Assay	0.32 nM - 1.3 μ M[4]

Mechanism of Action: Signaling Pathway Modulation

11-Ketofistularin 3 and its parent compound, fistularin-3, exert their biological effects by modulating key inflammatory and cell survival signaling pathways.

Inhibition of the NF- κ B and MAPK Signaling Pathways

Fistularin compounds have been shown to potently inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6)[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF- κ B and the suppression of the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK[1].



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